

VTP-27999 renin inhibition pathway

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Compound of Interest

Compound Name: VTP-27999

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An In-depth Technical Guide to the **VTP-27999** Renin Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP-27999 is a potent, selective, and orally bioavailable direct renin inhibitor developed by Vitae Pharmaceuticals.[1] As a nonpeptidic alkyl amine, it represents a significant advancement in the chemical class of direct renin inhibitors (DRIs).[2][3] By targeting the apex of the Renin-Angiotensin-Aldosterone System (RAAS), **VTP-27999** offers a distinct mechanism for managing conditions such as hypertension and chronic kidney disease.[2][4] Preclinical and Phase 1 clinical studies have demonstrated its robust pharmacodynamic effects, including profound inhibition of plasma renin activity and favorable impacts on renal hemodynamics, with a pharmacokinetic profile superior to the first-in-class DRI, aliskiren.[5][6][7] This document provides a comprehensive technical overview of **VTP-27999**, detailing its mechanism of action, summarizing key quantitative data from in vitro and clinical studies, outlining experimental methodologies, and visualizing its role in the RAAS pathway.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Rationale for Direct Renin Inhibition

The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[2] The system is initiated by the aspartyl protease renin, which is secreted by the kidneys. Renin cleaves its substrate, angiotensinogen, to form the decapeptide angiotensin I (Ang I).[2] This is the rate-limiting step of the entire cascade.[8] Ang I is

subsequently converted by Angiotensin-Converting Enzyme (ACE) to the potent vasoconstrictor Angiotensin II (Ang II), which exerts its effects by binding to the AT1 receptor, leading to vasoconstriction, inflammation, fibrosis, and aldosterone secretion.[2]

While ACE inhibitors and Angiotensin Receptor Blockers (ARBs) are effective antihypertensive agents, they act downstream of renin. This can lead to a compensatory rise in plasma renin activity (PRA), potentially attenuating their long-term efficacy.[9] Direct renin inhibitors (DRIs) like **VTP-27999** block the RAAS at its origin, preventing the formation of Ang I and all subsequent downstream effectors. This approach leads to a decrease in PRA and may offer a more complete and effective blockade of the RAAS.[2][9]

Mechanism of Action of VTP-27999

VTP-27999 is a competitive inhibitor that binds directly to the active site of renin, preventing it from cleaving angiotensinogen.[2][10] Structure-based drug design was utilized to optimize the molecule's interaction with the enzyme's binding pockets, particularly the S1 pocket.[2][11] A key structural feature is the replacement of a cyclohexylmethyl group with an (R)-(tetrahydropyran-3-yl)methyl group, which maintained potency while improving selectivity.[2]

A notable characteristic of **VTP-27999** is its distinct interaction with renin and its precursor, prorenin, compared to aliskiren. While aliskiren is known to bind to prorenin and induce a conformational change that makes it recognizable in some renin assays, **VTP-27999** does not appear to unfold prorenin.[12][13] However, **VTP-27999** does alter the immunoreactivity of active renin, an important consideration for the interpretation of immunoassay results during clinical development.[12][13]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical investigations of **VTP-27999**.

Table 1: In Vitro Inhibitory Activity

Parameter	Value	Compound	Assay Conditions	Reference(s)
IC ₅₀ (Human Renin)	0.47 nM	VTP-27999	Purified recombinant human renin in buffer.	[3]
IC ₅₀ (Intracellular Renin)	27 nM	VTP-27999	Human mast cell line (HMC-1).	[5]
IC ₅₀ (Intracellular Renin)	171 nM	Aliskiren	Human mast cell line (HMC-1).	[5]
Selectivity	>1000-fold	VTP-27999	Against related and unrelated off-targets.	[2][11]

Table 2: Preclinical Pharmacokinetic Parameters

Species	Oral Bioavailability (%)	Plasma Free Fraction (%)	Reference(s)
Rat	37%	N/A	[2]
Monkey	18%	29%	[2]
Dog	> than predecessor compound	22%	[2]
Human	~10-fold higher than aliskiren	22-29% (range across species)	[2][7]

Table 3: Human Pharmacokinetic Parameters (Phase 1, Multiple Ascending Doses)

Parameter	Value	Dosing Regimen	Reference(s)
Time to C _{max} (T _{max})	1 - 4 hours	75, 150, 300, 600 mg once daily for 10 days.	[6][7]
Terminal Half-life (t _{1/2})	24 - 30 hours	75, 150, 300, 600 mg once daily for 10 days.	[6][7]
Dose Proportionality	Yes	Doses from 40 mg to 1000 mg.	[2][7]

Table 4: Human Pharmacodynamic Effects (Phase 1, Day 10)

Parameter	Dose of VTP-27999	Result	Comparator (Aliskiren 300 mg)	Reference(s)
Plasma Renin Concentration	300 mg	~100-fold increase from baseline	~50-fold increase	[5]
Plasma Renin Concentration	600 mg	~350-fold increase from baseline	~50-fold increase	[5][6]
Renal Plasma Flow (RPF)	75 mg	+17.2 mL/min/1.73 m ²	+62.6 mL/min/1.73 m ²	[5]
Renal Plasma Flow (RPF)	150 mg	+63.1 mL/min/1.73 m ²	+62.6 mL/min/1.73 m ²	[5]
Renal Plasma Flow (RPF)	300 mg	+97.5 mL/min/1.73 m ²	+62.6 mL/min/1.73 m ²	[5]
Renal Plasma Flow (RPF)	600 mg	+115.2 mL/min/1.73 m ²	+62.6 mL/min/1.73 m ²	[5]
Urinary Aldosterone Excretion	300 mg & 600 mg	Increased vs. baseline on Day 10	N/A	[6]

Experimental Protocols

In Vitro Renin Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **VTP-27999** against purified human renin.
- Methodology:
 - Purified recombinant human renin (e.g., 0.3 nM) is incubated in a suitable buffer system. [\[2\]](#)
 - A synthetic substrate for renin (e.g., a fluorogenic peptide) is added to the reaction mixture.
 - **VTP-27999** is added in a range of concentrations.
 - The enzymatic reaction is allowed to proceed at a controlled temperature (e.g., 37°C).
 - The rate of substrate cleavage is measured over time using a fluorescence plate reader.
 - Inhibition curves are generated by plotting the percentage of renin activity against the logarithm of the inhibitor concentration.
 - The IC_{50} value is calculated by fitting the data to a four-parameter logistic equation. [\[2\]](#)

In Vivo Efficacy in Double Transgenic Rats (dTGR)

- Objective: To assess the oral efficacy and duration of action of **VTP-27999** on blood pressure in a renin-dependent hypertension model.
- Methodology:
 - Animal Model: Double transgenic rats (dTGR) engineered to express both human renin and human angiotensinogen are used. These animals exhibit severe hypertension that is dependent on human renin activity. [\[2\]](#)
 - Instrumentation: Animals are instrumented with radiotelemetry devices for continuous monitoring of mean arterial blood pressure (MAP) and heart rate.

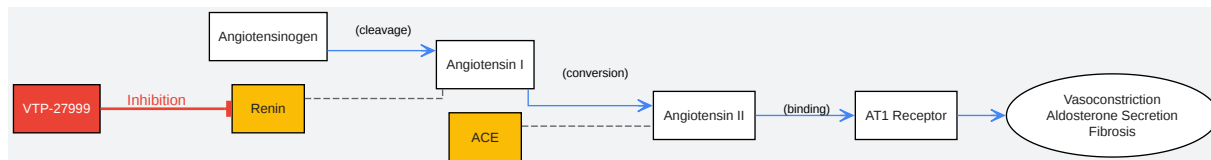
- Dosing: **VTP-27999** is administered via oral gavage at a specified dose (e.g., 10 mg/kg).
[2]
- Monitoring: MAP is continuously recorded before dosing (baseline) and for at least 24 hours post-dosing.
- Data Analysis: The change in MAP from baseline is calculated over time and compared between the **VTP-27999**-treated group and a vehicle control group.[2]

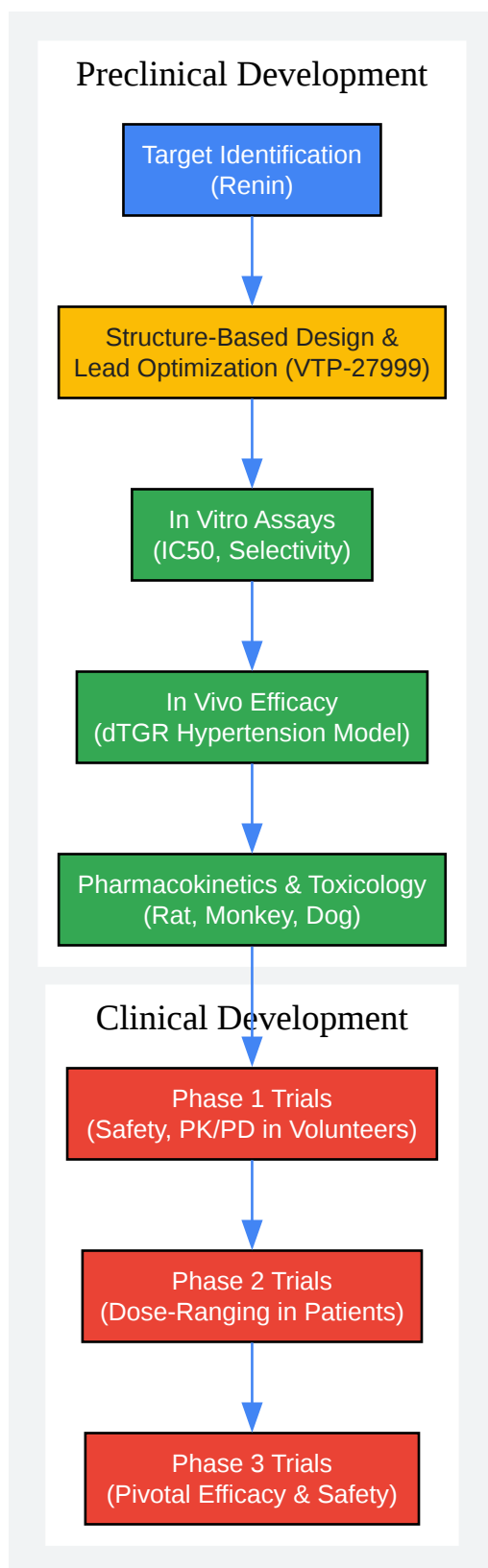
Human Phase 1 Multiple Ascending Dose Study

- Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **VTP-27999** in healthy volunteers.
- Methodology:
 - Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose design is employed.[6]
 - Subjects: Healthy volunteers are enrolled and subjected to sodium depletion to activate the RAAS.[6]
 - Treatment Groups: Subjects receive once-daily oral doses of **VTP-27999** (e.g., 75, 150, 300, 600 mg), placebo, or an active comparator like aliskiren (300 mg) for a defined period (e.g., 10 days).[6]
 - PK Sampling: Serial blood samples are collected at predefined time points over a 24-hour interval (and beyond) on Day 1 and Day 10 to determine plasma concentrations of **VTP-27999**. [6][7]
 - PD Assessments: Blood and urine samples are collected to measure PRA, plasma renin concentration (PRC), Ang II, and aldosterone levels. Renal plasma flow (RPF) may be assessed using methods like para-aminohippurate (PAH) clearance.[5][6]
 - Safety Monitoring: Vital signs, electrocardiograms (ECGs), and adverse events are monitored throughout the study.[6]

Visualizations

VTP-27999 Signaling Pathway





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